2-(Bromomethyl)-4-chloro-3-fluoropyridine
Description
2-(Bromomethyl)-4-chloro-3-fluoropyridine (CAS: 1227585-77-4) is a halogenated pyridine derivative with the molecular formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol . Its structure features a bromomethyl group at position 2, chlorine at position 4, and fluorine at position 3 of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions .
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-5-6(9)4(8)1-2-10-5/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZDPSAXHINTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260788-29-1 | |
| Record name | 2-(bromomethyl)-4-chloro-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-3-fluoropyridine typically involves the bromination of 4-chloro-3-fluoropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 2-(Bromomethyl)-4-chloro-3-fluoropyridine may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of safer and more sustainable brominating agents, such as electrochemically generated bromine, is also being explored to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 2-(Bromomethyl)-4-chloro-3-fluoropyridine N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Nucleophilic Substitution: 2-(Azidomethyl)-4-chloro-3-fluoropyridine, 2-(Thiocyano-methyl)-4-chloro-3-fluoropyridine.
Oxidation: 2-(Bromomethyl)-4-chloro-3-fluoropyridine N-oxide.
Reduction: 2-Methyl-4-chloro-3-fluoropyridine.
Scientific Research Applications
Chemistry: 2-(Bromomethyl)-4-chloro-3-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on various biological systems. It serves as a precursor for the synthesis of bioactive molecules that can be tested for antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential use in the development of new pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development.
Industry: In the agrochemical industry, 2-(Bromomethyl)-4-chloro-3-fluoropyridine is used to synthesize herbicides, insecticides, and fungicides. Its unique chemical properties make it a valuable intermediate in the production of crop protection agents.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-3-fluoropyridine and its derivatives depends on the specific biological target. Generally, the compound interacts with cellular proteins and enzymes, leading to the inhibition of key biological pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Bromomethyl)-4-chloro-3-fluoropyridine with halogenated pyridine derivatives, focusing on substituent positions, molecular properties, and applications.
Structural Analogs with Halogen Substitutions
Table 1: Comparison of Key Halogenated Pyridines
Key Observations:
Substituent Reactivity: The bromomethyl group in the target compound enhances its utility in alkylation reactions compared to non-methylated analogs (e.g., 3-Bromo-2-chloro-5-fluoropyridine) .
Steric and Electronic Effects :
- The methyl group in 2-Chloro-3-fluoro-4-methylpyridine (BP 8822) introduces steric hindrance, reducing reactivity compared to the bromomethyl group in the target compound .
- Trifluoromethyl groups (e.g., 2-Fluoro-3-(trifluoromethyl)pyridine) enhance lipophilicity, which is critical for blood-brain barrier penetration in drug design .
Synthetic Applications :
- The target compound’s bromomethyl group enables efficient coupling reactions, as seen in the synthesis of bicyclic amines (e.g., TC-1698 and TC-1709) with high α4β2 nicotinic receptor affinity (Ki = 0.78 nM) .
- In contrast, 4-Bromo-3-chloro-5-fluoropyridine is more suited for catalytic applications due to its electron-withdrawing substituents .
Comparison with Benzene-Ring Analogs
These compounds exhibit higher melting points (~75–77°C) due to increased symmetry but lack the nitrogen heteroatom’s electronic effects, limiting their utility in coordination chemistry .
Research Findings and Data Trends
- Reactivity : Bromomethyl-substituted pyridines show superior alkylation efficiency compared to chloromethyl or fluoromethyl analogs, as demonstrated in the synthesis of azabicyclo compounds .
- Biological Activity : Fluorine and chlorine substituents at positions 3 and 4 enhance receptor binding in neurological agents, as seen in TC-1698 (Ki = 0.78 nM) .
- Thermal Stability : Pyridine derivatives with multiple halogens (e.g., 3-Bromo-2-chloro-5-fluoropyridine) exhibit higher thermal stability (mp > 250°C) compared to the target compound, likely due to stronger intermolecular halogen bonding .
Biological Activity
2-(Bromomethyl)-4-chloro-3-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(Bromomethyl)-4-chloro-3-fluoropyridine is C_6H_5BrClF_N, which features a bromomethyl group, a chlorine atom, and a fluorine atom attached to a pyridine ring. The presence of these halogens significantly influences the compound's lipophilicity and reactivity.
Target Interaction
Research indicates that 2-(Bromomethyl)-4-chloro-3-fluoropyridine may interact with various enzymes and proteins involved in critical biochemical pathways. Its structural similarity to other known inhibitors suggests that it could modulate enzyme activity by binding to active sites or altering protein conformation.
Biochemical Pathways
The compound's activity has been linked to the inhibition of specific metabolic pathways, including those involving cytochrome P450 enzymes. These enzymes play crucial roles in drug metabolism and the biosynthesis of various biomolecules.
Antimicrobial Activity
Studies have shown that 2-(Bromomethyl)-4-chloro-3-fluoropyridine exhibits antimicrobial properties against several bacterial strains. The compound's mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic processes.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Pseudomonas aeruginosa | Weak inhibition |
Cytotoxicity Studies
Cytotoxicity assays reveal that 2-(Bromomethyl)-4-chloro-3-fluoropyridine has varying effects on different cancer cell lines. The compound shows moderate cytotoxic effects, making it a potential candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |
| A549 (lung cancer) | 25 | Low cytotoxicity |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of halogenated pyridines demonstrated that 2-(Bromomethyl)-4-chloro-3-fluoropyridine effectively inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL. This study highlighted the compound's potential as a lead structure for developing new antibiotics .
- Cytotoxicity Assessment : In vitro studies evaluating the cytotoxic effects on various cancer cell lines showed that this compound could induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
